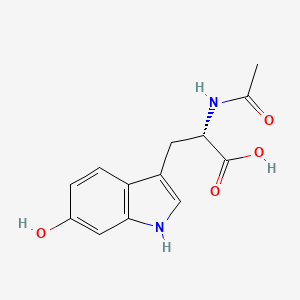

N-Acetyl-6-hydroxytryptophan

Descripción general

Descripción

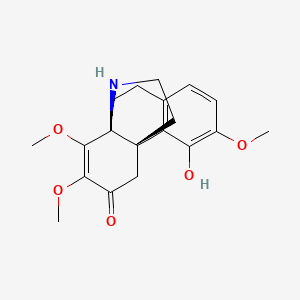

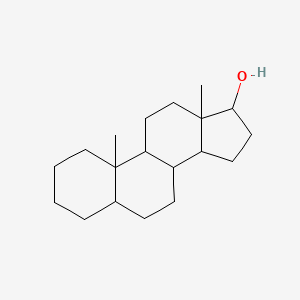

N-Acetyl-6-hydroxytryptophan is a chemical compound . It contains a total of 34 bonds, including 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 hydroxyl group, and 1 aromatic hydroxyl . Its molecular formula is C13H14N2O4 .

Synthesis Analysis

Hydroxytryptophan biosynthesis involves a class of tryptophan hydroxylases that are part of various bacterial metabolic pathways. These enzymes use a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety . This process is mechanistically distinct from their animal counterparts from the nonheme iron enzyme family .Molecular Structure Analysis

The molecular structure of N-Acetyl-6-hydroxytryptophan includes a variety of bonds and rings. It contains 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 hydroxyl group, and 1 aromatic hydroxyl .Chemical Reactions Analysis

Hydroxytryptophan serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin . Enzymatic modification of the electron-rich indole ring includes hydroxylation .Physical And Chemical Properties Analysis

The molecular formula of N-Acetyl-6-hydroxytryptophan is C13H14N2O4 . Its average mass is 262.261 Da, and its monoisotopic mass is 262.095367 Da .Aplicaciones Científicas De Investigación

5-Hydroxytryptophan as a Probe for Protein-Protein Interactions : It's used as a fluorescent analog of tryptophan to study complex protein systems, particularly in the context of protein interactions, structure, and dynamics (Corrêa & Farah, 2005).

Role in Neurological and Metabolic Diseases : 5-HTP is both a drug and a natural dietary supplement component. Its synthesis from tryptophan is a critical step in serotonin and melatonin biosynthesis, affecting several diseases including depression, anxiety, and sleep disorders (Maffei, 2020).

Inhibiting Serotonin Binding : N-Acetyl-5-hydroxytryptophan-5-hydroxytryptophan amide, a dipeptide, was found to inhibit the binding of serotonin to serotonin-binding protein, suggesting potential therapeutic applications in serotonergic system modulation (Tamir & Wilchek, 1979).

Anti-Inflammatory and Analgesic Activity : 5-HTP exhibits significant anti-inflammatory and analgesic activities, as demonstrated in studies with RAW 264.7 cells. It reduces inflammatory mediators and plays a role in the modulation of nitric oxide synthase and cyclooxygenase-2 expression (Chae et al., 2009).

Microbial Synthesis of 5-Hydroxytryptophan : Engineering of bacterial enzymes for the efficient microbial production of 5-HTP demonstrates a potential scale-up method for pharmaceutical applications, particularly in treating depression, insomnia, and other conditions (Lin et al., 2014).

Free Radical Scavenging and Antioxidant Properties : Tryptophan derivatives like N-acetyl-5-methoxytryptamine (melatonin) and 5-HTP have demonstrated significant free radical scavenging and antioxidant capabilities, suggesting their potential in combating oxidative stress-related diseases (Reiter et al., 1999).

Safety And Hazards

Direcciones Futuras

Hydroxytryptophan serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin . The discovery of a class of tryptophan hydroxylases involved in various bacterial metabolic pathways opens up new possibilities for biocatalysis .

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-5-9(17)2-3-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHPKORNWUUECV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236549 | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-6-hydroxytryptophan | |

CAS RN |

87667-59-2 | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087667592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

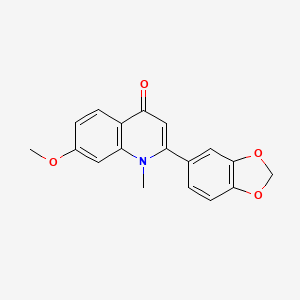

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,4R,11aR)-6,10-bis(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate](/img/structure/B1197783.png)